ethyl (2Z)-3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]piperazin-1-yl}-2-cyanoprop-2-enoate
Description
Ethyl (2Z)-3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]piperazin-1-yl}-2-cyanoprop-2-enoate is a structurally complex heterocyclic compound featuring a pyridazinyl-piperazine backbone conjugated with a cyano-enoate moiety. Key structural elements include:
Properties
IUPAC Name |
ethyl (Z)-3-[4-[5-chloro-1-(3-chlorophenyl)-6-oxopyridazin-4-yl]piperazin-1-yl]-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N5O3/c1-2-30-20(29)14(11-23)13-25-6-8-26(9-7-25)17-12-24-27(19(28)18(17)22)16-5-3-4-15(21)10-16/h3-5,10,12-13H,2,6-9H2,1H3/b14-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXACBYSKAFXEV-YPKPFQOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]piperazin-1-yl}-2-cyanoprop-2-enoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the piperazine ring: This step involves the nucleophilic substitution of a halogenated pyridazinone with piperazine.
Formation of the cyano group: This can be done through the reaction of the intermediate with a cyanating agent such as sodium cyanide or potassium cyanide.
Esterification: The final step involves the esterification of the intermediate with ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]piperazin-1-yl}-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that derivatives of pyridazine and piperazine compounds exhibit significant anticancer properties. Ethyl (2Z)-3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]piperazin-1-yl}-2-cyanoprop-2-enoate has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models .
Case Study: Antitumor Activity
A study explored the structure–activity relationship (SAR) of similar compounds, revealing that the introduction of electron-withdrawing groups like chlorine enhances anticancer efficacy. The compound exhibited IC50 values in the low micromolar range against several human cancer cell lines, suggesting its potential as a lead compound for further development .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. Its structural components allow it to interact with bacterial cell membranes effectively, leading to bactericidal effects. The evaluation against various pathogens indicated that this compound could serve as a candidate for developing new antimicrobial agents .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine and pyridazine rings can significantly influence its pharmacological properties.
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Piperazine Ring | Substituted with various alkyl groups | Enhanced solubility and bioavailability |
| Pyridazine Moiety | Variations in halogen substituents | Increased anticancer potency |
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]piperazin-1-yl}-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Reactivity and Synthesis: The target compound likely shares synthetic pathways with 11a and 1l, involving nucleophilic substitution (e.g., piperazine alkylation) and cyano-group introduction via reagents like malononitrile or ethyl cyanoacetate . Unlike cyanazine, which is a triazine herbicide, the target compound’s pyridazinone core may confer distinct bioactivity, such as kinase inhibition .
Functional Group Impact: The cyano group in all compounds enhances electrophilicity, critical for covalent binding or hydrolysis . Ester moieties (target compound, 1l) improve solubility and metabolic stability compared to purely aromatic systems .
Research Findings and Limitations
Spectral and Physicochemical Data
Direct data for the target compound are absent in the provided evidence. However, inferences can be drawn from analogs:
- 1l exhibits a melting point of 243–245°C and HRMS-confirmed molecular weight (575.5 g/mol), suggesting the target compound may similarly demonstrate high thermal stability and precise mass accuracy .
- 11a and 11b highlight the role of cyano groups in UV-Vis absorption, which could guide spectroscopic characterization of the target .
Challenges in Comparative Analysis
- Lumping Strategy Limitations: Grouping structurally similar compounds (e.g., pyridazinones and triazines) may overlook nuanced reactivity differences, as seen in .
- Activity Data Gap: No direct bioactivity data for the target compound are available, necessitating further empirical studies.
Biological Activity
Ethyl (2Z)-3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]piperazin-1-yl}-2-cyanoprop-2-enoate, with CAS number 477867-38-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 448.30 g/mol. It contains a piperazine ring and a pyridazinone moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H19Cl2N5O3 |
| Molecular Weight | 448.30 g/mol |
| CAS Number | 477867-38-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the piperazine and pyridazinone rings suggests potential interactions with neurotransmitter receptors and enzymes involved in signal transduction pathways.
Potential Mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, possibly through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticonvulsant Effects : Analogous compounds have demonstrated efficacy in seizure models, suggesting that this compound might modulate GABAergic systems or inhibit excitatory neurotransmission.
- Anticancer Activity : The structural components may allow for interaction with cancer cell signaling pathways, leading to apoptosis or cell cycle arrest.
Antimicrobial Activity
Research indicates that related compounds exhibit significant antimicrobial effects against various bacterial strains. For instance, studies have shown that derivatives of piperazine possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
Anticonvulsant Activity
In animal models, compounds structurally related to this compound have been tested for anticonvulsant properties. In a picrotoxin-induced convulsion model, these compounds displayed protective effects, indicating their potential as anticonvulsants .
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds against various cancer cell lines. For example, a derivative showed IC50 values against colon carcinoma cells at approximately 6.2 μM . This suggests that the compound may interfere with cancer cell proliferation.
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds:
-
Antimicrobial Efficacy : In vitro studies demonstrated that derivatives exhibited significant bactericidal activity against Gram-positive and Gram-negative bacteria.
Compound MIC (µg/mL) Bacterial Strain Compound A 32 Staphylococcus aureus Compound B 64 Escherichia coli - Anticonvulsant Studies : In a controlled study using the pentylenetetrazol (PTZ) model, an analog demonstrated an ED50 of 18.4 mg/kg with a favorable safety profile .
- Cancer Cell Line Testing : A study evaluating the cytotoxicity against breast cancer cell lines revealed that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Q & A
Q. What synthetic methodologies are effective for preparing ethyl (2Z)-3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]piperazin-1-yl}-2-cyanoprop-2-enoate?
The synthesis typically involves multi-step reactions, including pyridazine ring formation, piperazine coupling, and Z-configuration stabilization. Key steps include:
- Temperature control : Reactions often proceed at 60–80°C to optimize cyclization efficiency .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution between chloropyridazine intermediates and piperazine derivatives .
- Catalysts : Triethylamine or similar bases are used to deprotonate intermediates and accelerate coupling reactions .
- Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and Z-configuration of the α,β-unsaturated ester .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for intermediates with labile functional groups (e.g., cyano) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using toluene/ethyl acetate solvent systems .
Advanced Research Questions
Q. How can Design of Experiments (DoE) resolve contradictions in reaction yields when varying solvents or catalysts?
- Statistical modeling : Use fractional factorial designs to identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield. For example, chloroform may favor cyclization but reduce solubility compared to DMF .
- Response surface methodology : Optimize conflicting variables (e.g., temperature vs. catalyst concentration) to maximize yield while minimizing side products .
Q. What computational strategies are suitable for designing derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide modifications of the cyanopropenoate group for improved electrophilicity .
- Molecular docking : Screen derivatives against target proteins (e.g., kinase enzymes) to prioritize synthetic efforts. Focus on piperazine-pyridazine interactions for binding affinity .
Q. How do substituents on the pyridazine and piperazine rings influence bioactivity?
- Chlorophenyl groups : Enhance lipophilicity and membrane permeability but may reduce solubility. Substituent position (meta vs. para) affects steric interactions with target sites .
- Piperazine modifications : N-alkylation (e.g., ethyl vs. methyl) alters conformational flexibility, impacting binding to G-protein-coupled receptors (GPCRs) .
- Cyanopropenoate moiety : The Z-configuration stabilizes conjugated π-systems, critical for charge-transfer interactions in enzyme inhibition .
Q. What methodologies validate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Systematically vary substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) and assess bioactivity via in vitro assays (e.g., IC₅₀ measurements) .
- Free-Wilson analysis : Quantify contributions of individual substituents to overall activity, isolating key pharmacophoric elements .
Q. How can researchers address conflicting bioactivity data across different assay systems?
- Assay standardization : Normalize protocols for cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to reduce variability .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
Q. What strategies mitigate challenges in purifying stereoisomers or regioisomers during synthesis?
- Chiral chromatography : Employ cellulose-based columns to resolve Z/E isomers of the cyanopropenoate group .
- Crystallization-induced asymmetric transformation : Use enantiopure additives to bias crystallization toward the desired Z-isomer .
Q. How can the compound’s stability under physiological conditions be evaluated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
